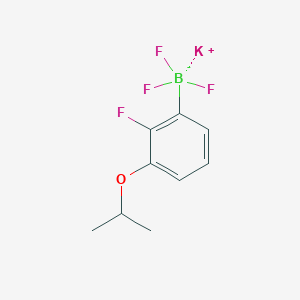

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate

Descripción

Propiedades

IUPAC Name |

potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFVKFZLJRBJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718666 | |

| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073468-36-6 | |

| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound that is commonly used as a catalyst or reagent in organic synthesis. The primary targets of this compound are aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring.

Mode of Action

The compound interacts with its targets through a process known as cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling. In these reactions, the compound acts as a nucleophilic boronated coupling reagent, donating electrons to form new carbon-carbon bonds with the aryl halides.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the construction of complex organic molecules from simpler precursors.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. This is a crucial step in many chemical reactions, including the production of pharmaceuticals, polymers, and other organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 4° C to maintain its stability. Additionally, the presence of a catalyst and the specific reaction conditions (such as temperature and solvent) can significantly impact the compound’s effectiveness in cross-coupling reactions.

Análisis Bioquímico

Biochemical Properties

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the activation of the boron atom, which then participates in the coupling reaction with organic halides. This process is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in organic chemistry.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior. Additionally, the compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins. The trifluoroborate group in the compound is particularly important for its reactivity, as it enhances the compound’s stability and reactivity in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at 4°C, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in gene expression and cellular metabolism, which can persist even after the compound is removed from the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments.

Actividad Biológica

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is a member of the organoboron compound family, characterized by the presence of a trifluoroborate group attached to a phenolic structure. This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceutical development. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through several methods involving the reaction of appropriate arylboronic acids with fluorinated agents. The trifluoroborate group enhances the compound's reactivity and stability, making it suitable for various synthetic applications. The general synthesis pathway includes:

- Formation of Arylboronic Acid : The starting material is typically an arylboronic acid, which is reacted with fluorinated reagents.

- Trifluoroboration : The arylboronic acid undergoes trifluoroboration to yield the desired trifluoroborate compound.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, including:

- Antinociceptive Effects : Studies have shown that organotrifluoroborates can reduce pain responses in animal models. For instance, potassium thiophene-3-trifluoroborate demonstrated significant antinociceptive activity in mice, suggesting similar potential for this compound .

- Enzyme Inhibition : Organotrifluoroborates have been identified as competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This suggests that this compound may also interact with similar biological targets .

The mechanisms underlying the biological activity of this compound are not yet fully elucidated but may involve:

- Receptor Interaction : Preliminary studies suggest that the compound may interact with adrenergic and serotonergic receptors, contributing to its analgesic effects .

- Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress markers in vivo, indicating a potential role in modulating cellular oxidative states .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound and related compounds:

Aplicaciones Científicas De Investigación

Drug Development Potential

The incorporation of fluorinated groups in drug design has been shown to improve the potency and selectivity of pharmaceutical compounds. K-FIP-BF3's structure makes it a candidate for developing new drugs targeting specific biological pathways. Its ability to form stable intermediates can facilitate the synthesis of complex drug molecules .

Case Studies

Recent studies have explored the application of K-FIP-BF3 in synthesizing inhibitors for various biological targets. For instance, compounds derived from K-FIP-BF3 have demonstrated activity against renal outer medullary potassium channels, which are implicated in regulating blood pressure and fluid balance . This highlights the compound's potential as a building block in medicinal chemistry.

Materials Science

Functional Materials Development

The unique electronic properties imparted by the trifluoroborate group make K-FIP-BF3 suitable for developing functional materials with specific optical or electronic characteristics. Researchers are investigating its application in creating advanced materials that could be used in sensors or electronic devices .

Hydrolysis and Transformation Studies

Conversion to Boronic Acids

A significant aspect of K-FIP-BF3's utility lies in its hydrolysis to form boronic acids, which are valuable intermediates in organic synthesis. Studies have shown that using silica gel and water provides an efficient method for this transformation, maintaining high yields while avoiding degradation . This method enhances the practicality of using K-FIP-BF3 in laboratory settings.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Potassium Aryltrifluoroborates

Key Comparative Analysis

Reactivity in Suzuki-Miyaura Coupling

- The isopropoxy group in this compound provides steric hindrance, slowing transmetalation but reducing undesired homocoupling. In contrast, Potassium (2-fluorophenyl)trifluoroborate (lacking bulky groups) reacts faster but generates more side products (e.g., protodeboronation) under basic conditions .

- Electron-deficient analogs like Potassium (2,3-difluorobenzyl)trifluoroborate exhibit lower coupling yields with electron-rich aryl halides due to mismatched electronic effects, whereas the isopropoxy group balances steric and electronic properties for broader substrate compatibility .

The isopropoxy group enhances stability against hydrolysis compared to Potassium (2-fluorophenyl)trifluoroborate, which degrades rapidly in aqueous base (t₁/₂ < 1 hour at 55°C) .

Synthetic Flexibility Alkoxy-substituted trifluoroborates (e.g., isopropoxy, methoxy) are synthesized via SN2 displacement of potassium bromomethyltrifluoroborate, requiring rigorous purification to remove inorganic salts . Chloro- or nitro-substituted analogs (e.g., Potassium (2,4-dichlorophenyl)trifluoroborate) are more straightforward to isolate but require inert handling due to oxidative sensitivity .

Applications in Drug Development

- The isopropoxy group in this compound is advantageous for introducing fluorine and oxygenated motifs into drug candidates, a feature leveraged in kinase inhibitor synthesis .

- Potassium (5-fluoro-2-methoxyphenyl)trifluoroborate (95% purity) is preferred for CNS drug candidates due to improved blood-brain barrier penetration compared to bulkier analogs .

Research Findings and Limitations

- Catalyst Compatibility : this compound requires palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects, whereas less hindered substrates (e.g., Potassium (2-fluorophenyl)trifluoroborate) work with cheaper Pd(PPh₃)₄ .

- Scale-Up Challenges : The synthesis of alkoxy-substituted trifluoroborates often involves Soxhlet extraction for purity, increasing production costs compared to dichloro- or nitro-substituted analogs .

Métodos De Preparación

Stepwise Preparation Outline:

Step 1: Synthesis of 2-fluoro-3-isopropoxyphenylboronic acid or ester

- Starting from 2-fluoro-3-hydroxybromobenzene or a similar precursor.

- Introduction of the isopropoxy group via nucleophilic substitution or Williamson ether synthesis.

- Subsequent borylation through palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2pin2) under optimized conditions (Pd catalyst, base, solvent, temperature).

Step 2: Conversion to trifluoroborate salt

- Treatment of the boronic acid or boronate ester with potassium hydrogen fluoride (KHF2) in aqueous or mixed solvent systems.

- Reaction typically proceeds at room temperature or mild heating.

- The trifluoroborate salt precipitates or can be isolated by extraction.

Step 3: Purification and characterization

- Purification by recrystallization or chromatography.

- Characterization by NMR spectroscopy (especially ^11B and ^19F NMR), mass spectrometry, and elemental analysis.

Research Findings on Preparation Conditions and Yields

From related studies on organotrifluoroborates, including electron-poor and electron-rich aryl systems, the following observations are relevant:

| Parameter | Observations for Similar Aryltrifluoroborates |

|---|---|

| Solvent for fluorination | Water or water/acetone mixtures provide efficient conversion |

| Reaction time | Typically 1–24 hours depending on substituents |

| Temperature | Room temperature to 50 °C; higher temps may cause protodeboronation |

| Yield | Moderate to high (50–80%) depending on substrate and conditions |

| Stability | Potassium organotrifluoroborates exhibit excellent stability |

(Table adapted from hydrolysis and preparation studies of organotrifluoroborates)

Catalytic Borylation for Precursor Synthesis

The key intermediate, 2-fluoro-3-isopropoxyphenylboronic acid or ester, can be synthesized via palladium-catalyzed borylation of the corresponding aryl halide (bromide or iodide). Research indicates:

- Pd(dppf)Cl2 or Pd(PPh3)4 are effective catalysts.

- Bases such as potassium carbonate or potassium phenoxide facilitate the reaction.

- Solvent mixtures of tert-butanol and water or dioxane are commonly used.

- Reaction times range from 4 to 18 hours at temperatures between room temperature and 80 °C.

(Table summarizing catalytic borylation conditions from related literature)

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Borylation of aryl halide | Pd catalyst (Pd(dppf)Cl2), K2CO3, B2pin2, solvent (t-BuOH/H2O), 40–80 °C, 4–18 h | Substituent effects moderate rate | 60–85 |

| Conversion to trifluoroborate | KHF2, H2O or mixed solvents, room temp to 50 °C, 1–24 h | Avoid overheating to prevent decomposition | 50–80 |

| Purification | Recrystallization or chromatography | High purity confirmed by NMR and MS | — |

Q & A

Q. What are the standard synthetic routes for preparing potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate, and how can purity be optimized?

Potassium trifluoroborates are typically synthesized via transmetalation of arylboronic acids with KHF₂ under aqueous conditions. For example, arylboronic esters or acids react with KHF₂ in methanol or THF, followed by crystallization . Purity optimization involves:

- Recrystallization : Using polar aprotic solvents (e.g., acetone/water mixtures) to remove unreacted boronic acid or salts.

- NMR monitoring : Tracking hydrolysis intermediates (e.g., boronic acid or boronate anions) via ¹⁹F or ¹¹B NMR to ensure complete conversion .

- Drying : Vacuum drying at 40–60°C to eliminate residual solvents .

Q. How should researchers characterize potassium trifluoroborate derivatives to confirm structural integrity?

Key characterization methods include:

- Multinuclear NMR : ¹⁹F NMR (δ ~-135 to -115 ppm for BF₃⁻) and ¹¹B NMR (δ ~3–5 ppm for tetrahedral boron) to confirm trifluoroborate formation .

- Elemental analysis : Validating boron and fluorine content (±0.3% tolerance).

- X-ray crystallography : Resolving crystal structures to verify substituent positioning and boron coordination .

Q. What safety precautions are critical when handling potassium trifluoroborates in the lab?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact with fluoride byproducts.

- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile fluorides .

Advanced Research Questions

Q. How do solvent and base selection influence the efficiency of Suzuki-Miyaura (SM) couplings with this reagent?

Solvent systems dictate reaction rates and side-product formation:

- Aqueous THF (10:1 THF/H₂O) : Enhances solubility of trifluoroborate and facilitates transmetalation via hydrolysis to boronic acid, achieving >95% coupling yields .

- Toluene/water (3:1) : Leads to incomplete reactions (≤55% yield) due to poor boronic acid solubility and catalyst deactivation .

- Base optimization : Cs₂CO₃ or K₃PO₄ (3–6 equiv.) stabilizes intermediates like [RBF₃⁻] and suppresses protodeboronation .

Q. What roles do endogenous boronic acid and fluoride play in SM coupling mechanisms?

During SM coupling, trifluoroborates hydrolyze to release:

Q. How can protodeboronation side reactions be suppressed during cross-coupling?

Protodeboronation (loss of boron to form aryl fluorides) is minimized by:

Q. What competing reaction pathways arise in trifluoroborate-mediated couplings, and how are they diagnosed?

Common competing pathways include:

- ipso-Hydroxylation : Formation of phenolic byproducts via oxidation (e.g., with Ag₂O or O₂), detectable by LC-MS or GC .

- Homocoupling : Pd-catalyzed dimerization due to excess base, identified via mass spectrometry .

- β-Hydride elimination : In alkyl trifluoroborates, mitigated by using bulky phosphine ligands (e.g., SPhos) .

Q. How does the ortho-fluoro and isopropoxy substituent affect electronic and steric properties in cross-coupling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.